4-Chloro-2-hydroxy-5-methoxybenzaldehyde
Overview
Description
4-Chloro-2-hydroxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a chloro group at the 4-position, a hydroxy group at the 2-position, and a methoxy group at the 5-position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Its structural analog, 2-hydroxy-5-methoxybenzaldehyde, has been reported to exhibit acaricidal activity against tyrophagus putrescentiae , suggesting that it may interact with biological targets in these organisms.
Mode of Action
It’s worth noting that compounds with similar structures, such as benzaldehydes, can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Based on its structural similarity to 2-hydroxy-5-methoxybenzaldehyde, it might be involved in pathways related to acaricidal activity .
Pharmacokinetics
Its predicted properties include a boiling point of 2919±350 °C and a density of 1377±006 g/cm3 .
Result of Action
Its structural analog, 2-hydroxy-5-methoxybenzaldehyde, has been reported to exhibit acaricidal activity , suggesting that it may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-hydroxy-5-methoxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of vanillin (4-hydroxy-3-methoxybenzaldehyde) using calcium hypochlorite (Ca(ClO)2) as the chlorinating agent . The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure selective chlorination at the 4-position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-hydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) in ethanol is commonly used for the reduction of the aldehyde group.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: 4-Chloro-2-hydroxy-5-methoxybenzoic acid.
Reduction: 4-Chloro-2-hydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-hydroxy-5-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Research has explored its use in the development of new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: It is employed in the synthesis of specialty chemicals and as a building block in the production of dyes and fragrances.
Comparison with Similar Compounds
4-Chloro-2-hydroxy-5-methoxybenzaldehyde can be compared with other similar compounds, such as:
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Lacks the chloro group, making it less reactive in certain substitution reactions.
2-Hydroxy-5-methoxybenzaldehyde: Lacks the chloro group, resulting in different chemical reactivity and biological activity.
4-Chloro-3-methoxybenzaldehyde: Lacks the hydroxy group, affecting its ability to form hydrogen bonds and its overall reactivity.
The presence of the chloro group in this compound enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-chloro-2-hydroxy-5-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8-2-5(4-10)7(11)3-6(8)9/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYFXTVVEMAEOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401275123 | |
Record name | 4-Chloro-2-hydroxy-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401275123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184766-53-8 | |
Record name | 4-Chloro-2-hydroxy-5-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184766-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-hydroxy-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401275123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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